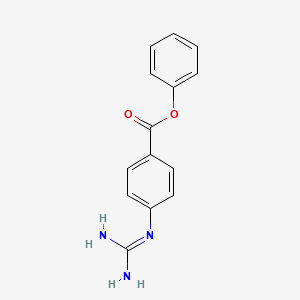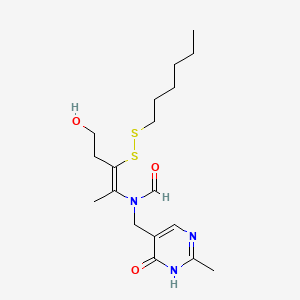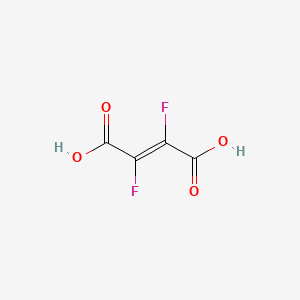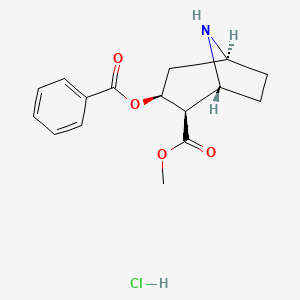
盐酸去甲可卡因
描述
Norcocaine hydrochloride is a minor metabolite of cocaine, known for its pharmacological activity. It is the only confirmed pharmacologically active metabolite of cocaine, although other metabolites like salicylmethylecgonine are speculated to be active as well . Norcocaine hydrochloride has a higher local anesthetic potential compared to cocaine .
科学研究应用
Norcocaine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of cocaine and its metabolites.
Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic applications and its role in drug metabolism.
Industry: It is used in the development of analytical methods for forensic and toxicological analysis.
生化分析
Biochemical Properties
Norcocaine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. Norcocaine hydrochloride is also known to interact with proteins involved in neurotransmitter transport, such as dopamine and serotonin transporters. These interactions are crucial for its pharmacological effects, including its stimulant and addictive properties .
Cellular Effects
Norcocaine hydrochloride affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, norcocaine hydrochloride can inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Molecular Mechanism
The molecular mechanism of norcocaine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Norcocaine hydrochloride binds to dopamine and serotonin transporters, inhibiting their function and leading to increased neurotransmitter levels. It also affects the activity of cytochrome P450 enzymes, which are involved in its metabolism. These interactions contribute to its pharmacological effects and potential for abuse .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norcocaine hydrochloride change over time. The compound’s stability and degradation are important factors to consider. Norcocaine hydrochloride is relatively stable under controlled conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that norcocaine hydrochloride can have lasting effects on cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of norcocaine hydrochloride vary with different dosages in animal models. At low doses, it can stimulate the central nervous system and enhance locomotor activity. At high doses, norcocaine hydrochloride can cause toxic effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .
Metabolic Pathways
Norcocaine hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the biotransformation of norcocaine hydrochloride into other metabolites, such as benzoylecgonine and ecgonine methyl ester. These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
Norcocaine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, norcocaine hydrochloride can accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. The compound’s distribution is influenced by factors such as blood-brain barrier permeability and tissue affinity .
Subcellular Localization
The subcellular localization of norcocaine hydrochloride is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing norcocaine hydrochloride to specific organelles. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .
准备方法
Norcocaine hydrochloride is typically synthesized from cocaine. The synthetic routes involve the N-demethylation of cocaine, which can be achieved through various methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the N-demethylation of cocaine to form norcocaine . Industrial production methods often involve the use of chemical reagents and controlled reaction conditions to ensure the purity and yield of the final product .
化学反应分析
Norcocaine hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
Norcocaine hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and the associated pharmacological effects . The molecular targets involved include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
相似化合物的比较
Norcocaine hydrochloride is similar to other cocaine metabolites, such as:
Benzoylecgonine: A major metabolite of cocaine, known for its longer retention time in the body.
Ecgonine methyl ester: Another major metabolite, formed through the hydrolysis of cocaine.
Cocaethylene: Formed when cocaine is consumed with alcohol, known for its unique pharmacological properties.
Compared to these compounds, norcocaine hydrochloride is unique due to its higher local anesthetic potential and its specific pharmacological activity .
属性
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPXFWUYXTRNJ-BHARVXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18717-72-1 (Parent) | |
| Record name | Norcocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977172 | |
| Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61585-22-6 | |
| Record name | Norcocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)
![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
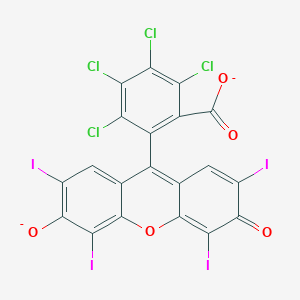
![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)

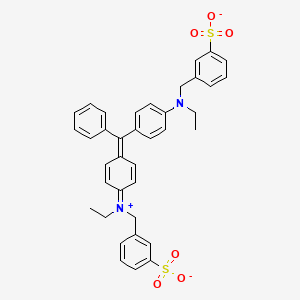
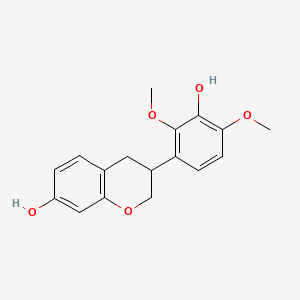
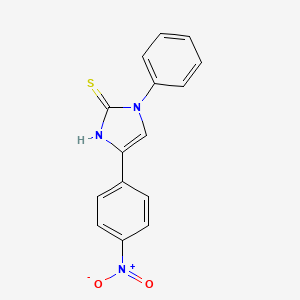
![2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1229625.png)
